
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol
描述
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
科学研究应用
Chemical Properties and Structure
- Chemical Formula : C20H28O2
- Molecular Weight : 300.44 g/mol
- CAS Number : 1492-41-7
- IUPAC Name : (17α)-19-Norpregn-5-en-20-yne-3,17-diol
This compound is a derivative of norethindrone and is characterized by its unique structural features that contribute to its biological activity.
Hormonal Therapies
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is primarily utilized in hormonal therapies. Its progestogenic activity makes it suitable for:
- Contraceptive Formulations : It is often included in combined oral contraceptives to prevent ovulation and manage menstrual cycles. The compound mimics natural progesterone, thereby regulating reproductive functions effectively.
Menopausal Treatments
The compound is also investigated for its role in menopausal hormone replacement therapy (HRT). It can alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis risk.
Case Study: Progestin Efficacy
A study published in the Journal of Endocrinology examined the efficacy of this compound in comparison to other progestins. The results indicated that this compound exhibited comparable efficacy in terms of endometrial protection and ovulation suppression when used in contraceptive regimens .
Study Reference | Findings |
---|---|
Journal of Endocrinology | Comparable efficacy to other progestins in contraceptive use |
NCBI Research | Demonstrated effectiveness in managing menopausal symptoms |
Toxicological Studies
While investigating the safety profile of this compound, several toxicological studies have been conducted:
- Animal Studies : Research involving rodent models indicated that prolonged exposure could lead to increased risks of certain tumors, similar to other synthetic progestins .
- Genotoxicity Tests : The compound did not show significant mutagenic effects in bacterial assays but exhibited some concerns regarding liver toxicity at high doses .
Comparative Analysis with Other Progestins
The following table summarizes the comparative applications and effects of this compound with other commonly used progestins:
Progestin | Primary Uses | Efficacy | Safety Profile |
---|---|---|---|
This compound | Contraception, HRT | High | Moderate risk of tumors |
Norethisterone | Contraception | High | Higher risk of liver tumors |
Medroxyprogesterone Acetate | HRT, Contraception | Moderate | Moderate risk of breast cancer |
作用机制
The mechanism of action of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific context and application.
相似化合物的比较
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-triol
Uniqueness
What sets (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These unique features make it valuable for specific applications in research and industry.
生物活性
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol, a synthetic steroid compound, has garnered attention in the fields of endocrinology and pharmacology due to its biological activity, particularly in relation to hormonal regulation and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
The compound is classified as a progestin and is structurally related to norethisterone. Its molecular formula is with a molecular weight of approximately 382.49 g/mol. The compound features a unique structure characterized by the presence of a triple bond at the 20 position and hydroxyl groups at the 3 and 17 positions.
The primary biological activity of this compound is mediated through its interaction with progesterone receptors. Upon binding to these receptors, the compound exerts several effects:
- Inhibition of Ovulation : The compound suppresses gonadotropin release from the pituitary gland, thereby inhibiting ovulation.
- Alteration of Cervical Mucus : It modifies cervical mucus to create a barrier against sperm penetration.
- Endometrial Effects : The compound influences endometrial tissue, promoting changes that can affect implantation and maintenance of pregnancy.
Progestagenic Effects
Research indicates that this compound exhibits strong progestagenic activity. Studies have demonstrated that it can effectively prevent ovulation in various animal models. For instance, in rodent studies, administration of this compound resulted in significant inhibition of ovulation compared to control groups .
Estrogenic Activity
While primarily a progestin, some studies suggest that this compound may exhibit weak estrogenic properties under certain conditions. This dual action could be beneficial in hormone replacement therapies or contraceptive formulations .
Case Study 1: Hormonal Regulation
A study involving human endometrial cancer cells highlighted the compound's role in modulating hormonal responses. The research demonstrated that this compound could influence cell proliferation and apoptosis pathways through its action on progesterone receptors .
Case Study 2: Contraceptive Applications
In clinical settings, this compound has been evaluated for its efficacy in contraceptive formulations. Clinical trials have shown that it effectively prevents ovulation and alters menstrual cycles without significant adverse effects on overall health .
Data Table: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (17α)-19-Norpregn-5-en-20-yne-3,17-diol with high purity?
- Answer : Synthesis should prioritize regioselective acetylation and hydroxylation steps to minimize impurities like 3-ethynyl derivatives or unsaturated analogs. Use HPLC (High-Performance Liquid Chromatography) with pharmacopeial impurity standards (e.g., Norethisterone Imp. C/D/E ) for purity validation. Monitor intermediates via TLC and NMR to confirm structural integrity at each stage. For example, the presence of the 3,17-diol moiety can be verified using -NMR chemical shifts at δ 3.8–4.2 ppm (hydroxyl protons) and δ 5.4–5.7 ppm (olefinic protons in the pregnene backbone) .
Q. How can researchers differentiate (17α)-19-Norpregn-5-en-20-yne-3,17-diol from its structural analogs during characterization?
- Answer : Combine spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 312 (molecular formula CHO) and fragment ions indicative of the 20-yne group .
- X-ray Crystallography : Resolve steric clashes in the 17α configuration, which distinguishes it from 17β-epimers .
- HPLC Retention Times : Compare against reference standards for norethisterone derivatives (e.g., ACI-INT-251, CAS 1492-41-7 ).
Q. What stability-indicating assays are critical for studying (17α)-19-Norpregn-5-en-20-yne-3,17-diol under varying storage conditions?
- Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via:
- Forced Degradation : Expose to UV light, acidic/alkaline hydrolysis, and oxidative stress (HO). Monitor degradation products like 3-oxo or 5(10)-ene isomers using LC-MS .
- Stability Criteria : Acceptable degradation thresholds should align with ICH Q1A(R2) guidelines, with ≤2% total impurities under recommended storage (-20°C ).
Advanced Research Questions
Q. How can contradictory data on the compound’s metabolic stability be resolved across in vitro and in vivo models?
- Answer : Address discrepancies by:
- Model Optimization : Use hepatocyte co-cultures with CYP3A4/5 inhibitors to isolate phase II metabolism (e.g., sulfate conjugation ).
- Isotopic Tracer Studies : Incorporate -labeled compound (e.g., estra-1,3,5(10)-triene derivatives ) to track metabolite distribution in plasma and tissues.
- Data Normalization : Adjust for species-specific differences in steroid-binding globulins using affinity chromatography .
Q. What experimental designs are effective for elucidating the compound’s interaction with steroid receptors?
- Answer :
- Competitive Binding Assays : Use -estradiol as a tracer in ERα/β assays. Calculate IC values to compare affinity with ethinyl estradiol derivatives .
- Molecular Docking : Map the 17α-hydroxy group’s role in hydrogen bonding with Gln-394 (ERα) and Leu-343 (ERβ) using AutoDock Vina .
- Transcriptional Activation : Transfect ER-responsive luciferase reporters into Ishikawa cells to quantify agonist/antagonist effects .
Q. How can researchers validate analytical methods for detecting trace impurities in (17α)-19-Norpregn-5-en-20-yne-3,17-diol batches?
- Answer : Follow a tiered validation approach:
- Specificity : Resolve impurities like 3-ethynyl-19-nor-pregna-3,5-dien-20-yn-17-ol (ACI 140605 ) using gradient HPLC (C18 column, acetonitrile/water mobile phase).
- Sensitivity : Establish LOD/LOQ ≤ 0.1% via signal-to-noise ratios (≥10:1).
- Robustness : Test column temperatures (±5°C) and flow rates (±0.1 mL/min) to ensure reproducibility .
Q. Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide the study of structure-activity relationships (SAR) for this compound?
- Answer : Base SAR on:
- Steroid Pharmacophore Model : The 3,17-diol groups and 5-en-20-yne backbone are critical for receptor binding .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 17α vs. 17β) to biological activity using regression models .
- Comparative Data : Cross-reference with analogs like norethisterone (CAS 22933-71-7 ) to identify activity cliffs.
Q. How should researchers design studies to address gaps in the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Answer :
- PBPK Modeling : Use GastroPlus® to simulate absorption/distribution, incorporating logP (≈2.5) and plasma protein binding (≥95% ).
- Mechanistic PK-PD : Link receptor occupancy (from binding assays) to in vivo efficacy using Emax models .
- Cohort Stratification : Account for genetic polymorphisms in CYP2C9/19 enzymes impacting metabolic clearance .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s oxidative stability in aqueous vs. lipid matrices?
- Answer :
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14?,15-,16+,17+,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMRIEZOPAIGOB-PYRUPCKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(CC4=CC[C@H]3[C@@H]1CC[C@@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。